molecular formula C21H32O2 B1238960 methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate CAS No. 51077-51-1

methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate

Cat. No.: B1238960
CAS No.: 51077-51-1
M. Wt: 316.5 g/mol
InChI Key: OAURFXFNOLEVQH-IAEFYPGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-8-(2,6,6-trimethyl-1-cyclohexenyl)-3,5-octadien-2-one with bromoacetic ester in the Reformatskii reaction, followed by dehydration . This method provides a straightforward route to obtain the desired compound with high yield.

Industrial Production Methods

Industrial production of methyl 7,8-dihydroretinoate typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of methyl 7,8-dihydroretinoate include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of methyl 7,8-dihydroretinoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other retinoid derivatives.

    Biology: The compound is studied for its effects on cellular differentiation and proliferation, making it valuable in developmental biology research.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role in treating skin disorders and certain types of cancer.

    Industry: The compound is used in the formulation of cosmetic products due to its potential benefits for skin health.

Mechanism of Action

The mechanism of action of methyl 7,8-dihydroretinoate involves its interaction with retinoid receptors in the body. These receptors, including RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ, function as transcription factors that regulate gene expression . Upon binding to these receptors, methyl 7,8-dihydroretinoate modulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be compared with other retinoid derivatives, such as:

    All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia.

    9-cis-retinoic acid: Used in the treatment of skin disorders and certain cancers.

    13-cis-retinoic acid: Commonly used in the treatment of severe acne.

This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential .

Properties

CAS No.

51077-51-1

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate

InChI

InChI=1S/C21H32O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,15H,8,11-14H2,1-6H3/b10-7+,16-9+,17-15-

InChI Key

OAURFXFNOLEVQH-IAEFYPGOSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C\C(=O)OC)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C

Synonyms

13-cis-7,8-dihydroretinoic acid methyl ester
methyl 7,8-dihydroretinoate

Origin of Product

United States

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